molecular formula C11H8N4O2S B1668374 (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid CAS No. 309283-89-4

(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Cat. No.: B1668374
CAS No.: 309283-89-4
M. Wt: 260.27 g/mol
InChI Key: LCMDWJXBUZDEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid is a heterocyclic compound featuring a triazinoindole core fused with an acetic acid moiety. The triazinoindole scaffold is characterized by a six-membered triazine ring fused to an indole system, with a thioxo (C=S) group at position 3 and a carboxylic acid substituent at position 3.

Properties

IUPAC Name

2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMDWJXBUZDEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167920
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309283-89-4
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309283-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biological Activity

(3-Thioxo-2,3-Dihydro-5H-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid, also known as cemtirestat, is a complex organic compound notable for its unique structural features that include a triazine core fused with an indole structure. The presence of a thioxo group and an acetic acid functional group enhances its potential for various biological activities. This article delves into the compound's biological activities, including its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N4O2SC_{11}H_8N_4O_2S. Its systematic name reflects the presence of a sulfanylidene group and a carboxylic acid moiety. The compound's structure plays a crucial role in its biological interactions.

1. Antioxidant Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This activity is essential for protecting cells from oxidative stress by scavenging free radicals. The ability to modulate oxidative stress pathways may contribute to its therapeutic potential in various diseases linked to oxidative damage.

2. Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Activity Reference
Escherichia coliSignificant InhibitionAli et al., 2016
Staphylococcus aureusModerate InhibitionAli et al., 2016

3. Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Compounds within this chemical class have shown the ability to inhibit cancer cell proliferation via mechanisms such as apoptosis induction and cell cycle arrest.

In a comparative study involving thymidylate synthase inhibitors, it was found that certain derivatives exhibited IC50 values lower than standard anticancer drugs like doxorubicin and 5-fluorouracil. This suggests that this compound may be a promising candidate for further development in cancer therapeutics.

Compound IC50 (µM) Activity
Doxorubicin7.26Standard Drug
Cemtirestat1.95 - 4.24Promising Candidate

The biological activity of this compound is likely mediated through multiple pathways:

  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : Inhibition of key enzymes involved in DNA synthesis and repair processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • In Vitro Antioxidant Study : A study reported that the compound effectively reduced lipid peroxidation in cell cultures exposed to oxidative stress.
  • Antimicrobial Efficacy Tests : Various derivatives were tested against clinical isolates showing promising results in inhibiting growth.
  • Cancer Cell Line Studies : Research demonstrated significant cytotoxic effects on several cancer cell lines with detailed analysis on apoptosis markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazinoindole derivatives are highly dependent on substituent modifications. Below is a detailed comparison with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name & Source Substituent at Position 5 Position 3 Modification Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound Acetic acid Thioxo (C=S) Calculated: ~327.3 Not reported Free carboxylic acid group
2-[(5-Methyl-5H-triazinoindol-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Acetamide Sulfanyl (S-) From ~409.4 Not reported Methyl group at N5; acetamide substituent
Ethyl 2-(3-oxo-2,3-dihydro-5H-triazinoindol-5-yl)acetate (Compound 44) Ethyl ester Oxo (C=O) ~326.3 247–253 Esterified carboxylic acid; oxo instead of thioxo
Ethyl 2-(2-acetyl-3-oxo-5H-triazinoindol-5-yl)acetate (Compound 15) Ethyl ester Acetylated oxo (C=O) ~370.4 Not determined Acetyl group at N2; unstable derivative
2-[(5-Methyl-5H-triazinoindol-3-yl)thio]-N-(6-nitrobenzothiazol-2-yl)acetamide Benzothiazolyl acetamide Sulfanyl (S-) 451.48 Not reported Nitrobenzothiazole substituent
Key Observations:
  • Thioxo vs.
  • Carboxylic Acid vs. Ester/Amide : The free carboxylic acid in the target compound improves water solubility but may reduce cell permeability compared to esterified (e.g., compound 44) or amidated derivatives .
  • Stability : Acetylated derivatives (e.g., compound 15) exhibit instability, limiting their practical applications .
Kinase Inhibition
  • Compound 44 (Ethyl ester, oxo derivative) demonstrated kinase inhibitory activity, with structural data (NMR, IR) confirming its suitability for targeting ATP-binding pockets .
  • Target Compound : The thioxo group may enhance binding affinity to cysteine-rich kinase domains compared to oxo analogs, though experimental validation is needed.
Aldose Reductase Inhibition
  • Compound 15 (Acetylated oxo derivative) was synthesized as an aldose reductase inhibitor, critical for managing diabetic complications. Its instability, however, necessitates further structural optimization .
Antimicrobial Potential
  • Nitrobenzothiazole Derivative () includes a nitro group and benzothiazole ring, which are associated with antimicrobial activity. This suggests that the target compound’s thioxo group could be modified similarly for enhanced bioactivity .

Preparation Methods

One-Pot Triazine Ring Synthesis via Acyl Cyanides

A patented method leverages acyl cyanides and strong acids to construct the triazine core. Cyclohexanone derivatives are condensed with N-methylrhodanine under alkaline hydrolysis to produce 2-mercapto-2-cyclohexylideneacetic acid, which subsequently reacts with 4-methyl-thiosemicarbazide.

Key Steps:

  • Condensation: Cyclohexanone + N-methylrhodanine → Alkaline hydrolysis → 2-mercapto-2-cyclohexylideneacetic acid.
  • Cyclization: Reaction with 4-methyl-thiosemicarbazide in concentrated sulfuric acid at 50–90°C.

Advantages:

  • Yield: Near-quantitative (95–98%).
  • Solvent Options: Glacial acetic acid, dichloromethane, or diethyl ether.
  • Catalyst: Sulfuric acid (1–4 mol equivalents per acyl cyanide).

This one-pot process eliminates intermediate isolation, enhancing scalability.

Acylation-Cyclization Strategy for Indole Functionalization

The indole-acetic acid backbone is functionalized via acylation followed by cyclization. p-Chlorobenzoyl halides or anhydrides acylate hydrazine derivatives, which then react with levulinic acid under reflux to form the indole-triazine scaffold.

Reaction Parameters:

  • Acylation Agents: p-Chlorobenzoyl chloride, azides, or nitrophenyl esters.
  • Cyclization Solvent: Toluene or dioxane at 80–100°C.
  • Base: Sodium hydroxide (25% w/w) for pH adjustment.

Yield Data:

Step Yield (%) Purity (HPLC)
Acylation 75 92
Cyclization 68 89

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide enhance cyclization rates but may degrade thioxo groups. Comparative studies reveal:

Solvent Efficiency:

Solvent Reaction Time (h) Yield (%)
Glacial acetic acid 6 85
Dichloromethane 8 78
Diethyl ether 12 65

Elevated temperatures (50–90°C) in sulfuric acid media accelerate triazine formation without side products.

Catalytic Acid Screening

Sulfuric acid outperforms alternatives like phosphoric or hydrochloric acid in triazine synthesis due to its superior protonation capacity:

Acid Concentration (mol/mol) Yield (%)
Sulfuric acid 2 98
Phosphoric acid 2 72
Hydrochloric acid 2 64

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification employs recrystallization from dimethylformamide-acetic acid (3:1 v/v), achieving 99% purity. Alternative solvents like ethanol-water (4:1) yield lower purity (85–90%).

Spectroscopic Validation

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H stretch).
  • ¹H NMR (DMSO-d₆): δ 3.8 (s, 2H, CH₂CO), δ 7.2–8.1 (m, 4H, indole-H).
  • X-ray Crystallography: Confirms thione tautomer dominance (>95%) in solid state.

Q & A

Q. What are the optimal synthetic routes for (3-thioxo-2,3-dihydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid, and how can its purity be validated?

The compound can be synthesized via cyclocondensation of 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives with thioglycolic acid under reflux in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Purity validation requires chromatographic techniques (HPLC, TLC) coupled with spectroscopic characterization (NMR, IR) to confirm structural integrity and rule out byproducts. Quantitative analysis via elemental analysis or mass spectrometry is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., thioxo, acetic acid moieties), while ¹H/¹³C NMR confirms proton and carbon environments. X-ray crystallography resolves tautomeric forms (thione vs. thiol) and molecular packing . For dynamic tautomerism studies, variable-temperature NMR or UV-Vis spectroscopy can track equilibrium shifts .

Q. How can researchers design initial biological activity assays for this compound?

Prioritize in vitro assays targeting mechanisms suggested by structural analogs, such as antimicrobial activity (e.g., agar dilution for MIC determination) or enzyme inhibition (e.g., acetylcholinesterase for neuroactivity). Use positive controls (e.g., fluconazole for antifungal tests) and dose-response curves to establish efficacy thresholds .

Q. What solvent systems and reaction conditions stabilize the compound during synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cyclization, while acidic conditions (acetic acid) prevent premature deprotonation. Reaction temperatures should be maintained at 80–100°C to balance reaction kinetics and thermal stability .

Q. How does the thioxo group influence the compound’s reactivity in derivatization reactions?

The thioxo group acts as a nucleophilic site, enabling alkylation or acylation to produce thioether or thioester derivatives. Reactivity can be modulated using bases like NaHCO₃ or catalysts such as DMAP . Monitor reactions via TLC to optimize substitution efficiency .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the compound’s structure-activity relationships (SAR)?

Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities with biological targets (e.g., serotonin receptors for antidepressant activity). Validate models with experimental IC₅₀ values from QSAR studies .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Conduct meta-analyses to identify variables such as assay protocols (e.g., cell lines, incubation times) or compound purity. Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What experimental designs are optimal for studying thione-thiol tautomerism in this compound?

Use variable-temperature ¹H NMR in DMSO-d₆ to observe proton shifts indicative of tautomeric equilibria. Complement with theoretical calculations (e.g., Gibbs free energy differences) to predict dominant tautomers under physiological conditions .

Q. How can the compound’s environmental impact be assessed using ecotoxicological frameworks?

Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (e.g., Daphnia magna acute toxicity). Measure physicochemical properties (logP, pKa) to model bioaccumulation potential and prioritize in silico tools like ECOSAR for risk categorization .

Q. What strategies enhance the compound’s bioavailability in preclinical studies?

Optimize salt formation (e.g., sodium or hydrochloride salts) to improve aqueous solubility. Nanoformulation techniques, such as liposomal encapsulation or PEGylation, can prolong circulation half-life. Validate via in vivo pharmacokinetic studies (Cmax, AUC) in rodent models .

Methodological Notes

  • Synthesis Validation : Cross-reference melting points and spectral data with literature to confirm batch consistency .
  • Biological Assays : Include cytotoxicity profiling (e.g., MTT assay) to differentiate therapeutic efficacy from general toxicity .
  • Computational Modeling : Calibrate docking parameters using co-crystallized ligands to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Reactant of Route 2
Reactant of Route 2
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.